Ethyl (S)-4-chloro-3-hydroxybutyrate, often abbreviated as (S)-CHBE, is a chiral chloroalcohol with a C4 structural skeleton. [] It serves as a crucial chiral building block in the pharmaceutical industry. [] In particular, (S)-CHBE is a key intermediate in the synthesis of Atorvastatin, a drug widely used to treat hypercholesterolemia. [, , ]
Ethyl S-4-chloro-3-hydroxybutyrate, also known as ethyl (S)-4-chloro-3-hydroxybutanoate, is a chiral compound that serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting cholesterol regulation and other metabolic pathways. Its significance in medicinal chemistry arises from its role in producing chiral drugs, which are essential for achieving desired therapeutic effects while minimizing side effects.
This compound can be synthesized through various biocatalytic methods, primarily utilizing genetically engineered strains of Escherichia coli or other microorganisms that express specific reductases capable of facilitating the asymmetric reduction of precursors like ethyl 4-chloro-3-oxobutanoate.
Ethyl S-4-chloro-3-hydroxybutyrate is classified as a chiral alcohol and falls under the category of organic compounds used in pharmaceutical applications. It is characterized by its specific stereochemistry, which is crucial for its biological activity.
The synthesis of ethyl S-4-chloro-3-hydroxybutyrate can be achieved through several methods, predominantly focusing on biocatalytic processes. One notable method involves the use of recombinant E. coli strains that express NADH-dependent carbonyl reductases. For instance, a study highlighted the use of E. coli CCZU-K14, which showed high efficiency in converting ethyl 4-chloro-3-oxobutanoate to ethyl S-4-chloro-3-hydroxybutyrate with yields exceeding 99% and enantiomeric excess greater than 99.9% .
Ethyl S-4-chloro-3-hydroxybutyrate has the following structural characteristics:
The stereochemistry at the chiral center is crucial for its biological activity and is represented as (S)-configuration.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of the synthesized compound, providing data such as chemical shifts and fragmentation patterns .
The primary reaction involved in the synthesis of ethyl S-4-chloro-3-hydroxybutyrate is the asymmetric reduction of its precursor, ethyl 4-chloro-3-oxobutanoate. This reaction typically proceeds via enzymatic catalysis where the carbonyl group is reduced to form the corresponding alcohol.
The mechanism involves an enzyme-catalyzed reduction where NADH serves as a cofactor, donating electrons to convert the ketone group in ethyl 4-chloro-3-oxobutanoate into an alcohol group. This process not only produces ethyl S-4-chloro-3-hydroxybutyrate but also regenerates NAD+, which is crucial for maintaining continuous enzymatic activity.
Ethyl S-4-chloro-3-hydroxybutyrate finds extensive use in scientific research and pharmaceutical development:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2